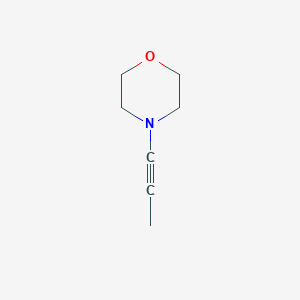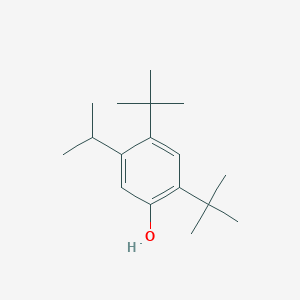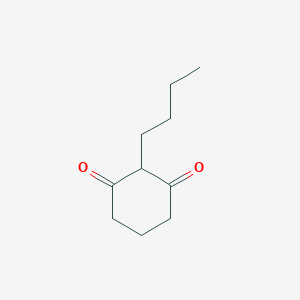
2-Butyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,3-cyclohexanedione (BCD) is an organic compound that belongs to the family of diketones. It is widely used in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-Butyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the function of proteins and other biomolecules.
生化学的および生理学的効果
2-Butyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Butyl-1,3-cyclohexanedione has also been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death.
実験室実験の利点と制限
One advantage of using 2-Butyl-1,3-cyclohexanedione in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. However, 2-Butyl-1,3-cyclohexanedione can also be toxic to cells and can cause oxidative stress, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-Butyl-1,3-cyclohexanedione. One area of interest is the development of new synthetic methods for 2-Butyl-1,3-cyclohexanedione and its derivatives. Another area of interest is the study of the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its effects on cellular signaling pathways. Finally, 2-Butyl-1,3-cyclohexanedione may have potential applications in the development of new therapeutics for the treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, 2-Butyl-1,3-cyclohexanedione is an important organic compound that has many potential applications in scientific research. Its high reactivity and ability to modify biomolecules make it a valuable tool for the synthesis of complex organic compounds and the study of cellular signaling pathways. However, its toxicity and potential to cause oxidative stress must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its potential applications in the development of new therapeutics.
合成法
2-Butyl-1,3-cyclohexanedione can be synthesized by the reaction of cyclohexanone with n-butyl lithium and carbon dioxide. The reaction takes place at low temperatures and produces a mixture of products, which can be separated by fractional distillation. The purity of 2-Butyl-1,3-cyclohexanedione can be increased by recrystallization from a suitable solvent.
科学的研究の応用
2-Butyl-1,3-cyclohexanedione has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential applications in the field of materials science, where it can be used as a precursor for the synthesis of polymers and other advanced materials.
特性
CAS番号 |
18456-90-1 |
|---|---|
製品名 |
2-Butyl-1,3-cyclohexanedione |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3 |
InChIキー |
YMQRPZZAFLGYQY-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)CCCC1=O |
正規SMILES |
CCCCC1C(=O)CCCC1=O |
同義語 |
2-Butyl-1,3-cyclohexanedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



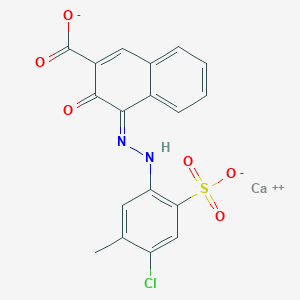
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

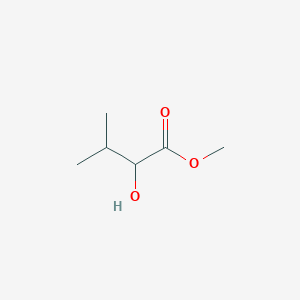

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

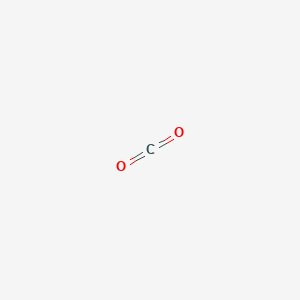
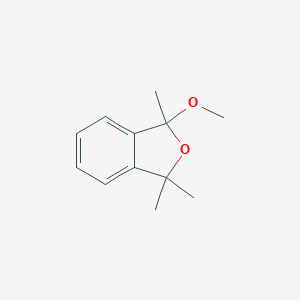
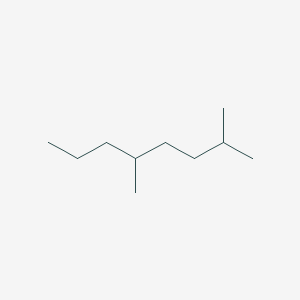
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
